
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C8H16O3. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is characterized by its unique structure, which includes an ethoxy group and three methyl groups attached to the dioxolane ring. It is used in various chemical processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. A commonly used catalyst is a combination of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method offers advantages such as high catalytic efficiency and the possibility of catalyst recycling.
化学反应分析
Types of Reactions
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the ethoxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted dioxolanes, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane involves its ability to form stable cyclic structures. This stability is due to the resonance stabilization of the dioxolane ring. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .
相似化合物的比较
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Similar in structure but lacks the ethoxy group.
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane: Contains an additional ethyl group.
1,3-Dioxolane: The parent compound without any substituents.
Uniqueness
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. This group enhances its solubility in organic solvents and its reactivity in substitution reactions, making it a valuable compound in various chemical processes .
属性
CAS 编号 |
61562-14-9 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC 名称 |
2-ethoxy-2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O3/c1-5-9-8(4)10-6-7(2,3)11-8/h5-6H2,1-4H3 |
InChI 键 |
VPKCYFRJTQFLLB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(OCC(O1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



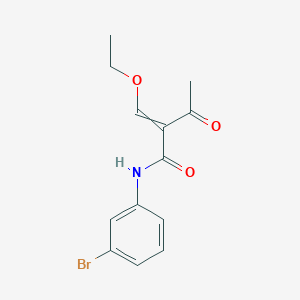

![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
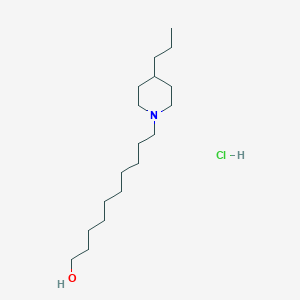
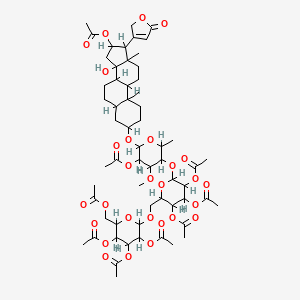
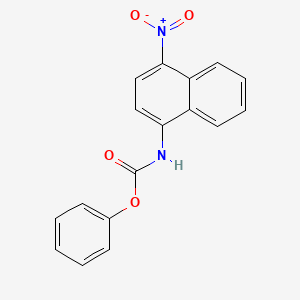
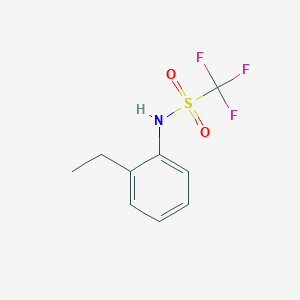

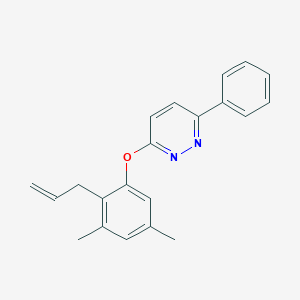
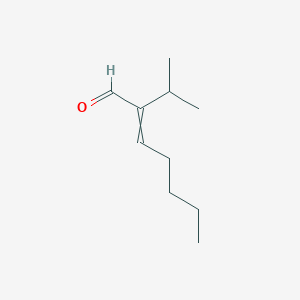

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
